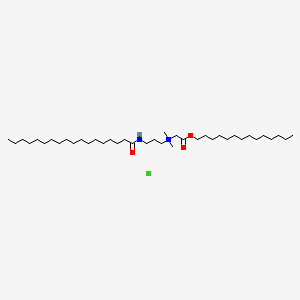
3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine
Übersicht
Beschreibung
The compound “3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms . The 4-chlorophenyl group is a monosubstituted benzene derivative, where one hydrogen atom of the benzene ring is replaced by a chlorine atom .
Synthesis Analysis
While specific synthesis methods for “3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine” were not found, similar compounds have been synthesized through various methods. For instance, a six-step synthesis process was used to create a compound starting from 4-chlorobenzoic acid . Another study synthesized a compound involving a 4-chlorophenyl group using a series of reactions including esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. For a similar compound, 3-(4’-chlorophenyl)phthalide, the molecule contains a total of 28 bonds, including 19 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 ester .Wissenschaftliche Forschungsanwendungen
Electronic and Optical Properties of 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
Scientific Field
This research falls under the field of Computational Electronics .
Application Summary
The compound is studied for its significant electro-optic properties. It’s a novel chalcone derivative that shows potential in nonlinear optics .
Experimental Procedures
The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was calculated at the TD/B3LYP/6-31G level .
Results
The material possesses superior properties and could be applied in optoelectronic device fabrications. The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
Synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
Scientific Field
This research is in the field of Chemical Intermediates .
Application Summary
An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation. The synthesized compounds show excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance .
Experimental Procedures
The synthesis started from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
Results
The reaction has simple operation, metal-free catalysis, acid or base free catalysis. As a green catalyst, vitamin B1 was found to possess favorable catalytic activity and reusability for the condensation reaction .
Synthesis of (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one
Scientific Field
This research is in the field of Medicinal Chemistry .
Application Summary
The compound is synthesized as a potential chemotherapeutic agent for the neglected tropical disease known as leishmaniasis .
Experimental Procedures
The synthesis involved Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol .
Results
The novel compound shows potential as an anti-leishmanial agent. With the known antiparasitic properties of halogenated chalcones, this novel compound is suitable for antileishmanial activity study .
Synthesis of a New [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative
Scientific Field
This research is in the field of Pharmaceutical Chemistry .
Application Summary
The compound is synthesized as a potential anti-Toxoplasma gondii agent .
Experimental Procedures
The synthesis involved the reaction of 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide with dimethyl acetylenedicarboxylate by thia-Michael addition of the sulfur atom to the triple bond and then cyclization .
Results
The novel compound shows potential as an anti-T. gondii agent. The synthesized compound is suitable for anti-T. gondii activity study .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDNYRLLRFJEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351121 | |
| Record name | 3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine | |
CAS RN |
98554-00-8 | |
| Record name | 3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















